3-(4-Chlorophenyl)-2-methylpropanal
Description
3-(4-Chlorophenyl)-2-methylpropanal is a chlorinated aromatic aldehyde with a methyl substituent at the β-position. These derivatives are pivotal in medicinal chemistry and materials science due to their diverse reactivity and applications .
Properties
Molecular Formula |
C10H11ClO |
|---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-methylpropanal |
InChI |
InChI=1S/C10H11ClO/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-5,7-8H,6H2,1H3 |
InChI Key |
CPFWPCFXLZUDJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-methylpropanal typically involves the reaction of 4-chlorobenzaldehyde with isobutyraldehyde in the presence of a suitable catalyst. One common method is the use of a base-catalyzed aldol condensation reaction, where the aldehyde groups react to form the desired product .
Industrial Production Methods
Industrial production of 3-(4-Chlorophenyl)-2-methylpropanal may involve large-scale aldol condensation reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-methylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(4-Chlorophenyl)-2-methylpropanoic acid.
Reduction: 3-(4-Chlorophenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenyl)-2-methylpropanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-methylpropanal involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Esters
- Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate Synthesis: Prepared via DCC-mediated coupling of amines or amino acid esters with the parent ester.
- Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride Synthesis: Derived from amino acid esterification; crystal structure confirmed by X-ray diffraction .
Ketones and Acrylates
- 3-(4-Chlorophenyl)acrylic acids/esters
- (E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP)
Heterocyclic Derivatives
- Pyrazolines (e.g., 5-(4-chlorophenyl)-3-(2-thienyl)-pyrazoline) Synthesis: Cyclization of chalcones with hydrazine hydrate.
- Bicyclic β-lactams (e.g., 3-(4-chlorophenyl)azetidin-2-one)
Physicochemical and Electronic Properties
Biological Activity
3-(4-Chlorophenyl)-2-methylpropanal is an organic compound with a molecular formula of CHClO and a molecular weight of 182.64 g/mol. This compound features a chlorophenyl group attached to a 2-methylpropanal moiety, which significantly influences its chemical reactivity and biological activity. Research indicates that it possesses notable antimicrobial and anti-inflammatory properties, making it a subject of interest in various biological studies.
Chemical Structure
The structure of 3-(4-Chlorophenyl)-2-methylpropanal can be represented as follows:
- IUPAC Name : 3-(4-Chlorophenyl)-2-methylpropanal
- SMILES Notation : CC(C=O)C1=CC=C(C=C1)Cl
This unique structure allows the compound to interact with various biological targets, potentially influencing cellular processes.
Antimicrobial Properties
Research has demonstrated that 3-(4-Chlorophenyl)-2-methylpropanal exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 14 | 48 µg/mL |
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has shown promising anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways .
The biological activity of 3-(4-Chlorophenyl)-2-methylpropanal is believed to stem from its ability to interact with specific molecular targets within cells. It may act as an inhibitor of certain enzymes or receptors involved in inflammation and microbial resistance. The presence of the chlorine atom on the phenyl ring enhances its reactivity, allowing it to form covalent bonds with active site residues in target proteins.
Study on Anticancer Activity
A recent investigation into the anticancer properties of derivatives of this compound revealed that several analogs exhibited significant antiproliferative effects against human cancer cell lines, including HCT-116 (colon cancer) and HeLa (cervical cancer) cells. The study found that certain derivatives had IC values comparable to established chemotherapeutic agents like doxorubicin, indicating their potential as new anticancer agents .
Synthesis and Modification
The synthesis of 3-(4-Chlorophenyl)-2-methylpropanal typically involves several organic reactions that allow for structural modifications aimed at enhancing its biological activity. For example, modifications involving the introduction of additional functional groups have been explored to improve its potency against specific microbial strains or cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
